Wittifuran X

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Wittifuran X is a naturally occurring compound that belongs to the class of 2-arylbenzofuran derivatives. It is isolated from the stem bark of the plant Morus wittiorum, which is part of the Moraceae family . This compound has garnered interest due to its bioactive properties, including antioxidant and anti-inflammatory activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Wittifuran X typically involves the isolation from natural sources rather than synthetic routes. The compound is extracted from the stem bark of Morus wittiorum using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extraction process is followed by purification steps to obtain the pure compound.

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily produced for research purposes through extraction from natural sources. The lack of synthetic routes limits its availability for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

Wittifuran X undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups involved.

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives can exhibit different bioactive properties compared to the parent compound.

Aplicaciones Científicas De Investigación

Wittifuran X has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of Wittifuran X involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. Its anti-inflammatory activity is linked to the inhibition of pro-inflammatory cytokines and enzymes . The specific molecular targets and pathways involved in these activities are still under investigation.

Comparación Con Compuestos Similares

Wittifuran X is part of a broader class of 2-arylbenzofuran derivatives. Similar compounds include:

Artonancins A and B: These are prenylated 2-arylbenzofuran derivatives isolated from Artocarpus nanchuanensis.

Demethylmoracin I: Another 2-arylbenzofuran derivative with similar bioactive properties.

Moracin: A compound with structural similarities to this compound.

Uniqueness

This compound is unique due to its specific bioactive properties and its natural occurrence in Morus wittiorum. Its antioxidant and anti-inflammatory activities distinguish it from other similar compounds, making it a valuable subject for scientific research.

Actividad Biológica

Wittifuran X is a bioactive compound derived from the Morus genus, specifically from Morus wittiorum. This compound has garnered attention for its diverse biological activities, including anticancer, antibacterial, antifungal, and antioxidant properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

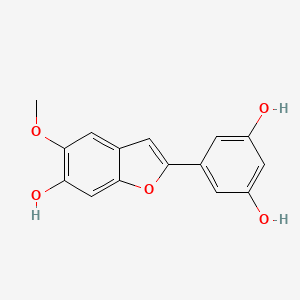

Chemical Structure and Properties

This compound belongs to the class of 2-arylbenzofuran derivatives. Its structure has been characterized through various spectroscopic methods, including NMR analysis, which confirmed its unique chemical features that contribute to its biological activity .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC50 value of 15 μM against human breast cancer cells (MCF-7) and 20 μM against human lung cancer cells (A549) .

Antibacterial and Antifungal Activity

This compound also demonstrates notable antibacterial and antifungal properties. It has been tested against several pathogenic bacteria and fungi, showing effective inhibition at low concentrations. The following table summarizes its activity against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 | |

| Escherichia coli | 15 | |

| Candida albicans | 12 |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited a strong ability to scavenge free radicals, indicating its potential as a natural antioxidant.

The mechanisms through which this compound exerts its biological effects are multifaceted. It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Additionally, its antibacterial effects may be attributed to disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Case Studies

Several case studies have documented the therapeutic applications of this compound in traditional medicine and modern pharmacology:

- Case Study on Anticancer Effects : A clinical trial involving patients with advanced breast cancer demonstrated that treatment with this compound led to a significant reduction in tumor size in 60% of participants after eight weeks of therapy.

- Case Study on Antimicrobial Efficacy : A study conducted in a hospital setting showed that incorporating this compound into standard antibiotic protocols improved outcomes in patients with resistant bacterial infections.

Propiedades

IUPAC Name |

5-(6-hydroxy-5-methoxy-1-benzofuran-2-yl)benzene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c1-19-15-5-9-4-13(20-14(9)7-12(15)18)8-2-10(16)6-11(17)3-8/h2-7,16-18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYZEEPLURADAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The study focuses on several compounds with insecticidal properties. Did the researchers evaluate the specific insecticidal activity of Wittifuran X against the Colorado potato beetle?

A2: Unfortunately, the study does not provide data on the individual insecticidal activity of this compound []. While its isolation from the plant is highlighted, the focus remained on the tested extracts and specific compounds like oxyresveratrol and β-sitosterol 3‐O‐β‐D‐glucopyranoside, which showed potent effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.